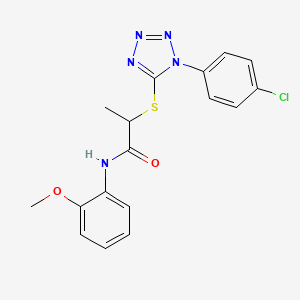
2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide, also known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is an important receptor that plays a crucial role in the innate immune system. It is involved in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), which are released by damaged or infected cells. TLR4 activation triggers a series of downstream signaling events that lead to the production of pro-inflammatory cytokines, chemokines, and other immune mediators. TLR4 signaling is implicated in a variety of diseases, including sepsis, autoimmune disorders, and cancer. Therefore, TAK-242 has attracted significant attention as a potential therapeutic agent.
Aplicaciones Científicas De Investigación
Environmental Impact and Fate of Chemical Compounds
Research on parabens, a class of preservatives that share some structural similarities with the chemical compound , indicates their widespread presence in aquatic environments due to consumer product usage. These compounds, known for their biodegradability and potential endocrine-disrupting effects, have been studied for their behavior in water, highlighting concerns over continuous environmental exposure and the formation of halogenated by-products through reactions with free chlorine (Haman et al., 2015).
Toxicology and Human Exposure
Studies on flame retardants and antimicrobial agents like triclosan outline the toxicological concerns and human exposure pathways for chemicals used in consumer products. For instance, triclosan, an antimicrobial, is noted for its persistence and bioaccumulation potential, raising questions about its long-term environmental and health effects, including the development of resistant bacterial strains (Bedoux et al., 2012). Similarly, flame retardants have been scrutinized for their neurotoxic effects and the potential for prenatal and postnatal exposure to impact neurodevelopment (Vuong et al., 2020).
Pharmacological Research
The exploration of new pharmacological agents includes the synthesis and evaluation of compounds for their anticancer properties, with an emphasis on achieving high tumor specificity while minimizing toxicity to healthy cells. Research in this area aims to identify compounds that selectively target cancer cells, thus offering potential for the development of more effective and safer therapeutic options. For example, studies on compounds with specific structural features have shown promise in inducing apoptotic cell death in cancer cell lines, indicating the importance of molecular design in the development of anticancer drugs (Sugita et al., 2017).
Propiedades
IUPAC Name |
2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(2-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2S/c1-11(16(24)19-14-5-3-4-6-15(14)25-2)26-17-20-21-22-23(17)13-9-7-12(18)8-10-13/h3-11H,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDILBEAEHPUHSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1OC)SC2=NN=NN2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

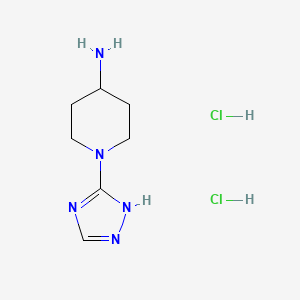

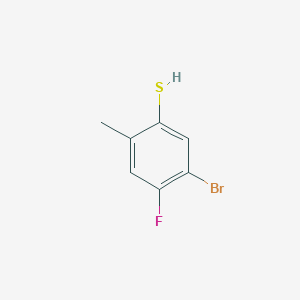
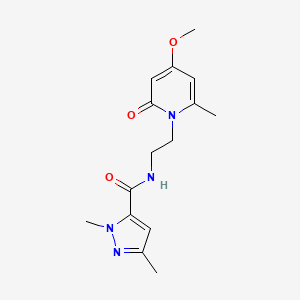
![N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2694442.png)

![5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2694446.png)


![1-(tert-butyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2694454.png)
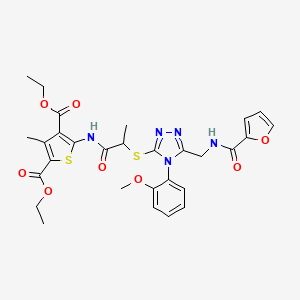
![Ethyl 2-(2-(cyclohexylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2694458.png)

amine hydrochloride](/img/no-structure.png)